MRS 4062 triethylammonium salt
Description
Overview of Purinergic Signaling and Receptors
Purinergic signaling is a fundamental process in which extracellular nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine, act as signaling molecules. nih.gov These molecules are released from cells under various physiological and pathological conditions and interact with specific receptors on the cell surface, known as purinergic receptors. nih.govwikipedia.org This signaling pathway is crucial for a wide range of cellular functions, including neurotransmission, inflammation, and cell proliferation. nih.govwikipedia.orgfrontiersin.org
Classification of Purinergic Receptors (P2X and P2Y)
Purinergic receptors are broadly divided into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP, ADP, UTP, and UDP. wikipedia.orgahajournals.org The P2 receptors are further subdivided into two distinct classes based on their structure and signaling mechanisms: P2X and P2Y receptors. wikipedia.orgwikipedia.org
P2X Receptors: These are ligand-gated ion channels. wikipedia.orgwikipedia.org When activated by ATP, they open a channel that allows the passage of cations, such as calcium and sodium, across the cell membrane, leading to rapid cellular responses. ahajournals.orgtocris.com There are seven subtypes of P2X receptors, designated P2X1 through P2X7. explorationpub.com
P2Y Receptors: These belong to the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgwikipedia.org Upon activation by specific nucleotides, they initiate intracellular signaling cascades through the activation of G proteins. guidetopharmacology.orgguidetopharmacology.org There are eight known mammalian P2Y receptor subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. frontiersin.orgguidetopharmacology.org These receptors can be further grouped based on the G protein they couple to. P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq proteins to stimulate phospholipase C, while P2Y12, P2Y13, and P2Y14 receptors couple to Gi proteins to inhibit adenylyl cyclase. ahajournals.orgguidetopharmacology.org
Ligands for Purinergic Receptors (ATP, ADP, UTP, UDP)
The activation of purinergic receptors is mediated by a variety of endogenous ligands. nih.gov The primary ligands for P2 receptors are the nucleotides adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), and uridine diphosphate (UDP). frontiersin.orgnih.gov The different subtypes of P2Y receptors exhibit distinct preferences for these nucleotides. frontiersin.orgguidetopharmacology.org
ATP and ADP: ATP is a primary agonist for most P2X receptors and several P2Y receptors. tocris.comnih.gov ADP is a key agonist for the P2Y1, P2Y12, and P2Y13 receptor subtypes. guidetopharmacology.org
UTP and UDP: UTP is a potent agonist for the P2Y2 and P2Y4 receptors. nih.gov UDP is the primary agonist for the P2Y6 receptor and can also activate the P2Y14 receptor. guidetopharmacology.orgnih.gov
The specificity of these ligands for different receptor subtypes allows for a diverse and tightly regulated signaling network.
Identification of MRS 4062 Triethylammonium (B8662869) Salt as a Research Tool
Within the complex landscape of purinergic signaling, the development of selective receptor agonists and antagonists is crucial for dissecting the specific roles of each receptor subtype. MRS 4062 triethylammonium salt has emerged as a valuable research tool for studying the P2Y4 receptor. nih.govfishersci.com
Role as a Selective P2Y4 Receptor Agonist
This compound is a potent and selective agonist for the human P2Y4 receptor. nih.govfishersci.com Research has demonstrated that it activates the P2Y4 receptor with high efficacy. targetmol.comchemicalbook.com Specifically, its EC50 value, which represents the concentration required to elicit a half-maximal response, is significantly lower for the human P2Y4 receptor compared to other P2Y receptors like P2Y2 and P2Y6. fishersci.comtargetmol.com This selectivity makes it an invaluable tool for researchers investigating the physiological and pathophysiological functions of the P2Y4 receptor. nih.gov The P2Y4 receptor itself is known to be activated by UTP and is involved in processes such as ion transport. nih.govmerckmillipore.com
Comparison with Other Purinergic Ligands
The utility of MRS 4062 as a research tool is highlighted when compared to endogenous and other synthetic purinergic ligands. While endogenous ligands like UTP can activate the P2Y4 receptor, they often exhibit activity at other P2Y receptors as well. For instance, UTP is also a potent agonist at the P2Y2 receptor. nih.gov
In contrast, MRS 4062 demonstrates a clear preference for the P2Y4 receptor. fishersci.comtargetmol.com This selectivity allows for more precise investigation of P2Y4-mediated signaling pathways without the confounding effects of activating other receptors. The development of such selective compounds, including other MRS compounds for different P2Y subtypes like MRS 2365 for P2Y1 and MRS 2693 for P2Y6, has been instrumental in advancing the understanding of purinergic signaling. tocris.com
Comparative Agonist Activity at Human P2Y Receptors (EC50 in nM)
| Compound | hP2Y4 | hP2Y2 | hP2Y6 |
|---|---|---|---|
| This compound | 23 fishersci.comtargetmol.com | 640 fishersci.comtargetmol.com | 740 fishersci.comtargetmol.com |
Properties
CAS No. |
1309871-50-8 |
|---|---|
Molecular Formula |
C42H86N7O15P3 |
Molecular Weight |
1022.11 |
IUPAC Name |
N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
InChI Key |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Mrs 4062 Triethylammonium Salt and Analogues
General Synthetic Strategies for Nucleotide Analogues
The synthesis of nucleotide analogues is a cornerstone of drug discovery, particularly for targeting nucleotide-activated receptors. mdpi.com Traditional chemical synthesis approaches have historically focused on the formation of the N-glycosidic bond between a modified sugar and a nucleobase. researchgate.net This often involves using a sugar analogue with a leaving group at the anomeric carbon (C1') and a nucleobase that acts as a nucleophile. researchgate.netmdpi.com More recent innovations include biocatalytic 'base swapping' methods and building up sugar moieties from acyclic precursors. researchgate.netmdpi.com
A significant area of development lies in the modification of the phosphate (B84403) chain. nih.gov The introduction of modified phosphate groups can be achieved through various chemical methods, often involving the activation of a nucleoside monophosphate. trilinkbiotech.com A widely used method involves converting a nucleoside-5' phosphate into an activated phosphoramidate (B1195095) or phosphoromorpholidate derivative. nih.gov This activated intermediate can then react with inorganic phosphate or pyrophosphate to extend the phosphate chain, yielding di- or triphosphates. nih.gov
Approaches to Introduce the Triethylammonium (B8662869) Salt Form
Ionizable biomolecules like nucleotides are frequently isolated as their triethylammonium (TEAH+) salts. fuw.edu.pl This salt form offers the significant advantage of improved solubility in organic solvents compared to the free acid or metal salt forms, which is crucial for reactions conducted under anhydrous conditions. fuw.edu.plrsc.org
The conversion to a triethylammonium salt is typically achieved during the purification process. nih.gov One common method is ion-exchange chromatography. rsc.orgnih.gov For instance, a nucleotide in its sodium salt form can be passed through a cation-exchange resin (like Dowex) in the triethylammonium form. rsc.org This replaces the sodium ions with triethylammonium ions. rsc.org
Another prevalent technique is reversed-phase high-performance liquid chromatography (RP-HPLC) using a volatile buffer system, such as triethylammonium acetate (B1210297) (TEAA) or triethylammonium bicarbonate (TEAB). rsc.orgglenresearch.comnih.gov During purification, the nucleotide forms an ion pair with the triethylammonium cation, allowing for its separation. glenresearch.com After chromatography, the volatile buffer can be removed by evaporation (lyophilization), often with the addition of ethanol (B145695) or methanol, to yield the purified nucleotide as its triethylammonium salt. rsc.orgnih.gov It is important to carefully control the purification and evaporation conditions, as the triethylammonium cation can sometimes be lost, leading to the isolation of the product in its acidic form. fuw.edu.pl
Specific Synthetic Pathways for MRS 4062
MRS 4062, chemically named N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt, is a selective agonist for the P2Y4 receptor. acs.org Its synthesis follows a multi-step pathway involving the modification of the cytidine (B196190) nucleoside followed by phosphorylation. mdpi.com
Key Intermediates and Reaction Steps
The synthesis of MRS 4062 and its N4-alkoxy CTP analogues begins with the parent nucleoside, cytidine. The key steps are:
Formation of the N4-alkoxycytidine intermediate: Cytidine is reacted with the corresponding alkoxyamine, in this case, 3-phenylpropoxyamine. mdpi.com This reaction modifies the exocyclic amine at the C4 position of the uracil (B121893) ring to form the N4-(3-phenylpropoxy)cytidine intermediate. mdpi.comumich.edu
Phosphorylation to the 5'-triphosphate: The unprotected N4-(3-phenylpropoxy)cytidine intermediate is then phosphorylated to introduce the 5'-triphosphate chain. mdpi.com A standard method for this conversion involves treating the nucleoside with phosphorus oxychloride (POCl3) in a suitable solvent. mdpi.com The resulting dichlorophosphate (B8581778) intermediate is then reacted in situ with a pyrophosphate salt, such as bis(tri-n-butylammonium) pyrophosphate, to form the desired 5'-triphosphate. mdpi.com
This general pathway allows for the synthesis of a variety of N4-alkoxy substituted cytidine triphosphate analogues by simply changing the alkoxyamine used in the first step. mdpi.comumich.edu
Table 1: Key Synthetic Steps for MRS 4062
| Step | Reactants | Product | Key Transformation |
|---|---|---|---|
| 1 | Cytidine, 3-Phenylpropoxyamine | N4-(3-Phenylpropoxy)cytidine | Formation of the N4-alkoxy bond on the uracil ring. |
| 2 | N4-(3-Phenylpropoxy)cytidine, POCl3, Pyrophosphate salt | N4-(3-Phenylpropoxy)cytidine-5'-triphosphate | Addition of the triphosphate chain to the 5'-hydroxyl group of the ribose. |
Purification and Characterization Techniques in Synthesis
The purification and characterization of nucleotide analogues like MRS 4062 are critical to ensure the homogeneity and structural integrity of the final product.
Purification: High-performance liquid chromatography (HPLC) is the primary method for purifying nucleotide analogues. ymc.eu
Reversed-phase (RP) HPLC: This is a widely used technique, often employing a C18 column. glenresearch.com For charged molecules like nucleotides, an ion-pairing reagent is added to the mobile phase. Volatile buffers like triethylammonium acetate (TEAA) are ideal as they facilitate the isolation of the product as a triethylammonium salt after lyophilization. researchgate.netglenresearch.com
Anion-exchange (AEX) HPLC: This method separates molecules based on their negative charge and provides excellent resolution for oligonucleotides and nucleotides. acs.org Elution is typically achieved using a salt gradient (e.g., NaCl) or a pH gradient. chemrxiv.org Ion-exchange chromatography on resins like DEAE-Sephadex is also used for preparative scale purification, often with a triethylammonium bicarbonate (TEAB) gradient. nih.gov
Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for detailed structural elucidation. 1H NMR is used to identify the protons on the nucleobase and ribose sugar, 31P NMR is crucial for analyzing the phosphate chain, and 19F NMR is used for fluorinated analogues. mdpi.comuw.edu.plnih.gov These techniques can confirm the site of modification and the integrity of the different parts of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, confirming its elemental composition. uw.edu.pl Tandem MS (MS/MS) can provide further structural information through fragmentation analysis.
HPLC Analysis: Analytical HPLC is used to assess the purity of the final compound by showing a single, sharp peak under specific chromatographic conditions. nih.gov
Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues of a lead compound is a fundamental strategy in medicinal chemistry to understand the structure-activity relationship (SAR). For P2Y receptor ligands like MRS 4062, analogues are synthesized by systematically modifying different parts of the molecule—the nucleobase, the ribose sugar, and the phosphate chain—to probe their interactions with the receptor binding site.
Chemical Modifications of the Uracil Ring, Ribose, and Phosphate Chain
Uracil Ring Modifications: The uracil ring of UDP-glucose and related nucleotide agonists is a common target for modification.
N4-Position: As demonstrated by the synthesis of MRS 4062, the N4-position of cytidine (a uracil analogue) can be extended with various alkoxy groups. mdpi.comumich.edu Studies have shown that introducing N4-(3-arylpropyloxy) groups can lead to potent agonists, with the receptor tolerating significant steric bulk in this region. umich.edu
C2 and C4 Positions: The keto groups at the C2 and C4 positions can be replaced with thio groups (e.g., 2-thiouridine (B16713) and 4-thiouridine (B1664626) derivatives) or imino groups to alter hydrogen bonding potential and electronic properties. uw.edu.pl For example, 2-thiouracil (B1096) modification has been shown to enhance the potency of some UDP-glucose analogues at the P2Y14 receptor. uw.edu.pl
C5-Position: The C5 position can be substituted with various groups, such as halogens (iodo, fluoro) or alkyl groups, to explore steric and electronic effects. uw.edu.pl
Ribose Modifications: The ribose moiety is crucial for the correct positioning of the nucleotide in the receptor binding pocket.
2'- and 3'-Hydroxyl Groups: The hydroxyl groups at the 2' and 3' positions are key targets for modification. uw.edu.pl Their removal (to form 2'- or 3'-deoxy analogues) or replacement with other functional groups like amino or azido (B1232118) groups can significantly impact activity. uw.edu.pl
Conformationally Constrained Analogues: To lock the ribose ring into a specific pucker (North or South conformation), conformationally constrained analogues are synthesized. An example is the use of a methanocarba ring system, which replaces the flexible ribose with a rigid bicyclic structure.
Phosphate Chain Modifications: Modifications to the phosphate chain can influence metabolic stability and receptor interaction.
Phosphate Backbone: The bridging oxygen atom between phosphates can be replaced with a methylene (B1212753) (CH2) group to create phosphonate (B1237965) analogues, which are more resistant to hydrolysis by phosphatases.
Terminal Phosphate: The terminal phosphate group can be modified by creating esters, such as the δ-phenyl or δ-glucose phosphoesters of uridine (B1682114) tetraphosphate (B8577671), to explore interactions in the outer regions of the binding pocket. mdpi.com Thio- and fluorophosphates are also synthesized to alter the electronic properties and provide probes for biochemical assays. acs.orguw.edu.pl
Table 2: Examples of Modifications for SAR Studies of P2Y Receptor Ligands
| Molecular Moiety | Type of Modification | Example Compound Class | Reference |
|---|---|---|---|
| Uracil Ring | N4-alkoxy substitution | N4-(Arylpropyloxy)cytidine triphosphates | mdpi.comumich.edu |
| Uracil Ring | 2-thio substitution | 2-Thiouridine-5'-diphosphoglucose | uw.edu.pl |
| Uracil Ring | 5-halogenation | 5-Iodo-UDP | |
| Ribose Moiety | 2'-deoxy substitution | 2'-Deoxyuridine diphosphate (B83284) analogues | |
| Ribose Moiety | Conformational constraint | (S)-Methanocarba-UDP | |
| Phosphate Chain | Methylene phosphonate | Uridine-5'-α,β-methylene-diphosphonate |
Stereochemical Considerations in Analogue Synthesis
The synthesis of analogues of molecules like MRS 4062, a selective P2Y4 receptor agonist, requires careful consideration of stereochemistry, as the three-dimensional arrangement of atoms can significantly impact biological activity. researchgate.nettocris.com For instance, in the development of P2Y1 receptor antagonists, the separation of enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC) revealed that the desired antagonistic activity was attributable to only a single enantiomer. worktribe.com This highlights the critical importance of controlling stereochemistry during synthesis to obtain the desired pharmacological effect.
Various synthetic strategies are employed to control the stereochemistry of analogues. These can include the use of chiral starting materials, asymmetric reactions, and stereoselective transformations. For example, in the synthesis of certain nucleoside analogues, the stereochemistry at specific carbon atoms is crucial for their biological function. google.com The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides excellent control over regio- and stereochemical outcomes, which is vital for creating complex molecular architectures with defined stereocenters. wikipedia.org
In the synthesis of P2Y14 receptor antagonists, which share structural similarities with P2Y4 receptor ligands, controlling the stereochemistry of piperidine (B6355638) rings and other cyclic moieties is a key challenge. vulcanchem.comacs.org Techniques such as using enantiomerically pure precursors, like those derived from 2-azabicyclo[2.2.1]hept-5-en-3-one, ensure the formation of stereochemically unambiguous products. acs.org Furthermore, spectroscopic methods like Nuclear Magnetic Resonance (NMR), including 1H-1H COSY, HMQC, and NOESY experiments, are indispensable for unambiguously determining the stereochemistry of the synthesized analogues. google.com The specific stereochemical configuration can influence how the molecule interacts with its target receptor, affecting binding affinity and efficacy. worktribe.com
Flow Chemistry Applications in Related Compound Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical and pharmaceutical manufacturing, offering significant advantages over traditional batch processing. seqens.comcontractpharma.com This methodology involves the continuous pumping of reagents through reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.com Its application in the synthesis of complex molecules, including nucleotide salts and their analogues, is a growing area of interest. tandfonline.commdpi.com
Continuous-Flow Synthesis Techniques for Nucleotide Salts
The continuous-flow synthesis of nucleotide salts and their analogues leverages various reactor types and techniques to achieve efficient and controlled reactions. tandfonline.commdpi.com
Packed-Bed Reactors: These reactors are often used for heterogeneous catalysis and biocatalysis with immobilized enzymes. contractpharma.comwuxiapptec.com For instance, the synthesis of nucleoside analogues has been achieved using immobilized enzymes in packed-bed reactors, allowing for continuous production and simplified catalyst separation. contractpharma.comtandfonline.com
Microreactors (Chip Reactors): Characterized by micrometer-sized channels, these reactors offer rapid mixing and excellent heat transfer, making them ideal for highly exothermic or hazardous reactions. wuxiapptec.com
Tubular/Coil Reactors: These are versatile and commonly used reactors that provide good control over reaction kinetics by minimizing back-mixing. wuxiapptec.com They have been employed in various synthetic transformations relevant to nucleoside chemistry.
Recent examples in the literature demonstrate the successful application of flow chemistry in nucleoside analogue synthesis. For instance, continuous systems have been developed for base transfer reactions using either one or two-enzyme systems. tandfonline.com Another study reported the use of an immobilized purine (B94841) nucleoside phosphorylase for the flow synthesis of several nucleoside analogues. frontiersin.org The precise control of residence time in a flow reactor is crucial; for example, it can be adjusted to ensure complete removal of protecting groups while minimizing side reactions like acid-induced depurination during oligonucleotide synthesis. vapourtec.com
Advantages of Flow Chemistry in Pharmaceutical Synthesis
The adoption of flow chemistry in the pharmaceutical industry offers numerous benefits that address many of the challenges associated with traditional batch manufacturing. seqens.comsterlingpharmasolutions.com
| Advantage | Description | Supporting Evidence |
| Enhanced Safety | The small reactor volumes and continuous processing minimize the risk of accidents, especially when handling hazardous reagents or performing highly exothermic reactions. wuxiapptec.comstolichem.com The controlled environment within flow reactors reduces the chance of runaway reactions. seqens.com | Flow chemistry allows for the safe handling of hazardous reagents like azides and diazomethane (B1218177) by generating them in small quantities for immediate use. wuxiapptec.com Nitration reactions, which are often highly exothermic, can be performed more safely in flow reactors. amt.uk |
| Improved Efficiency and Yield | Continuous production reduces downtime and increases throughput. seqens.com The superior heat and mass transfer in flow reactors often lead to faster reaction rates and higher yields compared to batch processes. seqens.comstolichem.com | Flow processes can be scaled up by running them for longer durations without the need for repeated cleaning, heating, and cooling cycles required in batch production. stolichem.com This intrinsic efficiency leads to substantially lower downtime. stolichem.com |
| Consistent Product Quality | The precise control over reaction parameters ensures uniform reaction conditions, leading to consistent product quality and improved impurity profiles. seqens.comcontractpharma.com | The consistent reaction conditions maintained in flow processes result in uniform product quality, reducing the need for extensive revalidation when scaling up. seqens.com |
| Scalability | Flow chemistry facilitates a seamless transition from laboratory-scale experiments to industrial production. seqens.com Scaling up can often be achieved by running the process for a longer time or by using parallel reactor systems. stolichem.com | One of the major advantages of flow chemistry is that processes can be scaled up without incurring the additional costs associated with repeated batch operations. stolichem.com |
| Cost-Effectiveness | Process intensification through flow chemistry leads to reduced processing times, higher throughput, and more efficient use of resources, resulting in significant cost savings. sterlingpharmasolutions.com | By eliminating steps like filling, heating, cooling, and cleaning associated with batch reactors, flow chemistry shortens the production cycle and reduces the equipment footprint. copadata.com |
| Waste Reduction | In the event of a process deviation, the small volume of material in a flow reactor minimizes waste compared to the potential loss of an entire large batch. sterlingpharmasolutions.com | The ability to quickly rectify potential defects or amend recipes in a continuous process helps in reducing the generation of unusable material. copadata.com |
The FDA has recognized the benefits of continuous manufacturing, and several drug products produced using flow technology have received approval. contractpharma.com This trend highlights the growing acceptance and implementation of flow chemistry in the pharmaceutical industry to create safer, more efficient, and cost-effective manufacturing processes. contractpharma.com
Iii. Receptor Pharmacology and Ligand Receptor Interactions of Mrs 4062 Triethylammonium Salt
P2Y4 Receptor Agonism and Selectivity Profile
MRS 4062 triethylammonium (B8662869) salt is recognized as a potent and selective full agonist for the human P2Y4 receptor. nih.govuni-bonn.de Its development was a key step in creating pharmacological tools to differentiate the activity of the P2Y4 receptor from other closely related P2Y subtypes, such as P2Y2 and P2Y6, which are also activated by pyrimidine (B1678525) nucleotides. acs.org The compound demonstrates a clear preference for the P2Y4 receptor, exhibiting approximately 30-fold greater selectivity for P2Y4 over both P2Y2 and P2Y6 receptors. nih.gov This selectivity allows for more precise investigation into the physiological and pathophysiological roles of the P2Y4 receptor, which is involved in processes like ion transport and cell growth. nih.govnih.gov
The potency and selectivity of MRS 4062 are quantitatively defined by its half-maximal effective concentration (EC50) values at various P2Y receptors. In functional assays, such as those measuring phospholipase C stimulation in transfected human astrocytoma cells, MRS 4062 demonstrates high potency at the human P2Y4 receptor with an EC50 value of 23 nM. acs.org In contrast, its potency is significantly lower at the human P2Y2 and P2Y6 receptors, with EC50 values of 640 nM and 740 nM, respectively. These values underscore its utility as a selective P2Y4 agonist in experimental settings. uni-bonn.de
EC50 Values of MRS 4062 at Human P2Y Receptors
| Receptor Subtype | EC50 Value (nM) | Reference |
|---|---|---|
| Human P2Y4 | 23 | acs.org |
| Human P2Y2 | 640 | uni-bonn.de |
| Human P2Y6 | 740 | uni-bonn.de |
The selectivity of MRS 4062 for the P2Y4 receptor over the P2Y2 receptor is attributed to specific structural differences in the ligand-binding pockets of these receptors. nih.govacs.org Molecular modeling studies based on the crystal structure of the related CXCR4 chemokine receptor have been instrumental in elucidating this mechanism. acs.org These models suggest that the binding pocket of the P2Y4 receptor features a unique subpocket near the extracellular loop 2 (EL2). nih.gov This subpocket provides greater steric tolerance, allowing it to accommodate the bulky N4-phenylpropoxy group of MRS 4062. acs.org In the P2Y2 receptor, the corresponding area is thought to be occupied by bulkier amino acid residues, which sterically hinder the binding of the modified cytidine (B196190) triphosphate, thus explaining the compound's lower potency at this subtype. nih.gov
EC50 Values for P2Y4, P2Y2, and P2Y6 Receptors
Structure-Activity Relationship (SAR) Studies of MRS 4062 and its Analogues
The development of MRS 4062 was the result of systematic structure-activity relationship (SAR) studies on pyrimidine nucleotide analogues. acs.org These studies aimed to identify modifications that could enhance potency and selectivity for the P2Y4 receptor.
SAR studies identified several key pharmacophoric groups essential for the activity and selectivity of MRS 4062. The core structure consists of a cytidine-5'-O-triphosphate backbone, which is crucial for binding to P2Y receptors. acs.org The most significant finding was that modifications at the N4-position of the cytidine base dramatically influenced potency at the P2Y4 receptor. acs.org Specifically, the introduction of an N4-alkyloxyimino group, particularly the phenylpropoxy moiety found in MRS 4062, was shown to substantially enhance agonist activity at the P2Y4 receptor. nih.govacs.org This N4-(phenylpropoxy) group is therefore considered a critical pharmacophoric element responsible for the compound's high potency and selectivity. uni-bonn.deacs.org
Chemical modifications to the core structure of pyrimidine nucleotides have profound effects on receptor affinity and efficacy. The SAR studies leading to MRS 4062 explored variations in both the phosphate (B84403) chain and the uracil (B121893) base of UTP analogues. acs.org
N4-Position Modification: The introduction of N4-alkyloxycytidine derivatives was a key strategy. While shorter alkyloxy chains were tested, the N4-(phenylethoxy) and N4-(phenylpropoxy) groups yielded the most potent and selective P2Y4 agonists. acs.orgnih.gov This indicates that the size and nature of this substituent are finely tuned for optimal interaction with the P2Y4 receptor's binding site. nih.gov
5-Position Modification: In contrast to the N4-position, modifications at the 5-position of the pyrimidine ring, such as adding iodo or methoxy (B1213986) groups, are generally not well-tolerated at P2Y4 receptors, highlighting a region of steric or electronic intolerance. nih.gov
Phosphate Chain: The triphosphate moiety is a fundamental requirement for agonist activity at the P2Y4 receptor. acs.org Studies on related analogues with terminal tetraphosphate (B8577671) δ-esters also demonstrated that distal structural changes to the phosphate chain can modulate potency and selectivity. acs.org
These findings collectively demonstrate that the combination of a cytidine triphosphate core with a specific N4-phenylpropoxy modification is the optimal structural arrangement for achieving potent and selective P2Y4 receptor agonism. acs.org
Identification of Pharmacophoric Groups
Molecular Modeling and Computational Approaches
Computational studies have been indispensable for understanding the structural basis of MRS 4062's interaction with the P2Y4 receptor. nih.govacs.orguni-bonn.de In the absence of an experimental crystal structure for the P2Y4 receptor, homology models have been constructed, often using the structure of the CXCR4 receptor as a template. acs.org
Molecular docking simulations of MRS 4062 into the binding pocket of these P2Y4 receptor models have provided key insights. nih.govacs.org These computational analyses predicted that the triphosphate portion of the molecule interacts with conserved, positively charged amino acid residues within the transmembrane domains, which anchor the ligand. nih.govuni-bonn.de The crucial N4-phenylpropoxy group projects from the binding pocket toward the extracellular side, fitting into a distinct subpocket that is more accommodating in the P2Y4 receptor than in the P2Y2 receptor. nih.govacs.org This greater steric tolerance at the P2Y4 receptor, as predicted by the models, provides a structural rationale for the observed selectivity of MRS 4062. nih.govacs.org These computational approaches not only explain the activity of existing ligands but also guide the rational design of new, even more selective P2Y receptor modulators. uni-bonn.de
Ligand-Docking Studies and Binding Site Analysis
Allosteric Modulation and Biased Agonism Research
Current research indicates that MRS 4062 triethylammonium salt acts as a selective agonist at the P2Y4 receptor. nih.govtocris.com However, the broader fields of allosteric modulation and biased agonism are highly relevant to G protein-coupled receptors (GPCRs) like the P2Y family. nih.govmonash.edu
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist. mdpi.com These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), enhancing, inhibiting, or having no effect on the orthosteric ligand's activity, respectively. mdpi.com While there is no specific evidence to classify MRS 4062 as an allosteric modulator, the concept is crucial in GPCR pharmacology. The discovery of a distinct subpocket for MRS 4062's side chain could, in principle, offer a site for allosteric interactions, though it currently functions as part of the agonist binding. nih.gov
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another through the same receptor. nih.govmonash.edu A GPCR can couple to multiple intracellular signaling pathways, and a biased agonist can selectively engage a subset of these, potentially leading to more targeted therapeutic effects with fewer side effects. nih.gov For instance, a biased agonist might activate a G protein-dependent pathway while avoiding the recruitment of β-arrestin, or vice versa. The signaling profile of MRS 4062, and whether it exhibits any bias in its activation of different downstream pathways coupled to the P2Y4 receptor, remains an area for further investigation.
Table 3: Concepts in Advanced Receptor Pharmacology
| Concept | Definition | Potential Relevance to MRS 4062 |
| Agonist | A ligand that binds to a receptor and activates it, producing a biological response. tocris.com | MRS 4062 is a selective agonist for the P2Y4 receptor. nih.govtocris.com |
| Allosteric Modulator | A ligand that binds to a secondary site on a receptor to modify the effects of the primary agonist. mdpi.com | No direct evidence, but the unique binding pocket could be a target for future allosteric modulator design. nih.gov |
| Biased Agonism | The ability of an agonist to selectively activate specific downstream signaling pathways of a single receptor. nih.govmonash.edu | The signaling profile of MRS 4062 has not been fully characterized for potential bias. |
Iv. Cellular and Molecular Mechanisms of Action
Intracellular Signaling Pathways Activated by P2Y4 Receptor Stimulation
Activation of the P2Y4 receptor by an agonist like MRS 4062 triggers specific intracellular signaling pathways, primarily involving the activation of heterotrimeric G-proteins and their downstream effectors. nih.gov The human P2Y4 receptor is preferentially activated by uridine (B1682114) triphosphate (UTP), and MRS 4062 acts as a selective agonist for this receptor. tocris.comnih.gov
| Compound | Target Receptor | EC50 Value (nM) | Selectivity Profile |
|---|---|---|---|
| MRS 4062 triethylammonium (B8662869) salt | Human P2Y4 | 23 | Selective for hP2Y4 over hP2Y2 and hP2Y6. tocris.comfishersci.com |
| Human P2Y2 | 640 | ||
| Human P2Y6 | 740 |
The P2Y4 receptor is a member of the first subfamily of P2Y receptors, which primarily couple to G-proteins of the Gq/11 family. nih.govguidetopharmacology.org Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of Gq/11. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein (Gαq). The activated Gαq subunit then dissociates from the βγ-subunits and proceeds to activate its primary downstream effector, phospholipase C (PLC). nih.govbiorxiv.org While predominantly coupled to Gq/11, some studies suggest the P2Y4 receptor can also couple to Gi proteins, which inhibit adenylyl cyclase. ebi.ac.uk
The activated Gαq/11 subunit stimulates the β-isoforms of phospholipase C (PLCβ). nih.govresearchgate.net PLCβ catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govbiorxiv.org IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. biorxiv.orgd-nb.info This rapid increase in intracellular calcium concentration is a hallmark of P2Y4 receptor activation and mediates many of its physiological effects. researchgate.netd-nb.info For instance, in hepatocytes, UTP activation of P2Y2/4 receptors generates a large initial peak in cytosolic calcium followed by a sustained plateau. biorxiv.org The other second messenger, DAG, remains in the plasma membrane where it activates protein kinase C (PKC). nih.govbiorxiv.org
Following agonist-induced activation and G-protein coupling, GPCRs like the P2Y4 receptor are subject to regulatory processes involving β-arrestins. While G-protein coupled receptor kinases (GRKs) phosphorylate the activated receptor, this phosphorylation promotes the binding of β-arrestins. oup.com Studies on vascular smooth muscle cells have shown that arrestin2 (also known as β-arrestin 1) is involved in the desensitization of UTP-stimulated P2Y receptors. oup.com
Beyond their role in desensitization and internalization, β-arrestins can also act as signal transducers themselves by scaffolding components of signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways. Activation of the P2Y4 receptor has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in human keratinocytes and midbrain-derived neuroprogenitor cells. ebi.ac.ukguidetopharmacology.org This activation of the MAPK/ERK pathway can lead to downstream effects on gene expression and cell proliferation. qiagen.com
Phospholipase C Activation and Calcium Mobilization
P2Y4 Receptor Desensitization and Regulation
Prolonged exposure to an agonist leads to the desensitization of the P2Y4 receptor, a process that attenuates the signaling response to prevent overstimulation. This regulation is crucial for maintaining cellular homeostasis and involves receptor phosphorylation, internalization, and recycling. oup.comphysiology.org
| Signaling Event | Key Molecules Involved | Primary Outcome |
|---|---|---|
| G-Protein Coupling | P2Y4 Receptor, Gq/11, GTP | Activation of Phospholipase C. nih.gov |
| Second Messenger Production | Phospholipase C (PLC), PIP2 | Generation of IP3 and DAG. biorxiv.org |
| Calcium Mobilization | IP3, IP3 Receptor, Endoplasmic Reticulum | Increase in cytosolic Ca²⁺ concentration. biorxiv.orgd-nb.info |
| MAPK/ERK Activation | β-arrestins, ERK1/2 | Modulation of gene expression and cell proliferation. ebi.ac.ukqiagen.com |
| Desensitization | GRKs, β-arrestins | Attenuation of receptor signaling. oup.com |
| Internalization | β-arrestins | Removal of receptors from the cell surface. physiology.orgcore.ac.uk |
Agonist-dependent phosphorylation of the P2Y4 receptor facilitates the binding of β-arrestins, which not only uncouples the receptor from its G-protein but also targets it for internalization into endocytic vesicles. physiology.orgpsu.edu Research has identified two serine residues, Ser-333 and Ser-334, in the C-terminus of the P2Y4 receptor that are critical for its agonist-dependent phosphorylation, desensitization, and internalization. physiology.orgcore.ac.uk Compared to other P2Y receptors like P2Y6, the P2Y4 receptor undergoes much faster internalization and recycling. physiology.org After internalization, the receptor can be dephosphorylated and recycled back to the plasma membrane, allowing for the resensitization of the cellular response, or it can be targeted to lysosomes for degradation. nih.govresearchgate.net
The initial step in the rapid desensitization of many GPCRs is their phosphorylation by G-protein coupled receptor kinases (GRKs). oup.com These kinases are recruited to the agonist-occupied receptor and phosphorylate specific serine and threonine residues in the receptor's intracellular loops or C-terminal tail. Studies in mouse aortic smooth muscle cells have demonstrated that GRK2, specifically, plays a significant role in regulating UTP-stimulated P2Y receptor signaling and desensitization. oup.com Inhibition of GRK2 activity was shown to attenuate the desensitization of the P2Y receptor-mediated response. oup.com This phosphorylation event increases the receptor's affinity for β-arrestins, initiating the processes of signal termination and receptor internalization. oup.com
Receptor Internalization and Recycling
Cross-Talk with Other Signaling Systems
The signaling pathways initiated by the activation of P2Y receptors, including the P2Y4 subtype for which MRS 4062 is a selective agonist, are known to intersect with other major signaling networks within the cell. This cross-talk allows for a highly integrated and nuanced cellular response to various extracellular stimuli. The interactions with adenosine (B11128) (P1) receptors and P2X receptors, as well as the modulation of ion channel activity, represent key examples of this intricate signaling web.
Interaction with Adenosine Receptors (P1) and P2X Receptors
The purinergic signaling system is broadly divided into two main families of receptors: the P1 receptors, which are activated by adenosine, and the P2 receptors, which are activated by nucleotides like ATP, ADP, UTP, and UDP. nih.gov P2 receptors are further subdivided into the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs). explorationpub.comfrontiersin.org MRS 4062, as an agonist for the P2Y4 receptor, operates within this complex purinergic landscape.
The interplay between P2Y and P1 receptors is a critical aspect of purinergic signaling. Extracellular nucleotides such as ATP are hydrolyzed by ectonucleotidases to form adenosine, which then activates P1 receptors (A1, A2A, A2B, and A3). nih.govnih.gov This enzymatic cascade creates a direct link between P2Y and P1 receptor signaling. For instance, ATP released from cells can initially activate P2Y receptors and then, upon its degradation to adenosine, can activate P1 receptors, leading to a sequential and potentially distinct set of cellular responses. explorationpub.com The balance between ATP-mediated P2 receptor activation and adenosine-mediated P1 receptor activation is crucial for modulating processes like synaptic transmission. explorationpub.com
There is also significant cross-talk between the different subfamilies of P2 receptors themselves. The activation of P2Y receptors can influence the activity of P2X receptors, and vice versa. P2X receptors are trimeric ligand-gated ion channels that, upon activation by ATP, allow the influx of cations like Na+ and Ca2+. tocris.com This rapid influx of ions can lead to membrane depolarization and the activation of various calcium-dependent intracellular processes. frontiersin.org The signaling cascades initiated by Gq-coupled P2Y receptors, such as the P2Y4 receptor, often involve the mobilization of intracellular calcium stores. nih.gov This P2Y-mediated increase in intracellular calcium can potentially modulate the activity of P2X receptors, which are also calcium-permeable channels.
Table 1: Overview of Purinergic Receptor Families and their Agonists This table provides a summary of the major purinergic receptor families, their subtypes, and their primary endogenous agonists.
| Receptor Family | Subtypes | Primary Endogenous Agonist(s) |
|---|---|---|
| P1 Receptors | A1, A2A, A2B, A3 | Adenosine |
| P2X Receptors | P2X1-7 | Adenosine 5'-triphosphate (ATP) |
| P2Y Receptors | P2Y1, P2Y12, P2Y13 | Adenosine 5'-diphosphate (ADP) |
| P2Y2, P2Y4 | Uridine 5'-triphosphate (UTP) | |
| P2Y6 | Uridine 5'-diphosphate (UDP) | |
| P2Y11 | ATP | |
| P2Y14 | UDP-glucose, UDP |
Modulation of Ion Channel Activity
The activation of P2Y receptors, including the P2Y4 receptor by agonists like MRS 4062, can significantly modulate the activity of various ion channels. lestudium-ias.com This modulation is a key mechanism through which P2Y receptor signaling translates into physiological responses. The primary mechanism involves the activation of G proteins and downstream second messenger pathways.
Gq-coupled P2Y receptors, such as P2Y4, activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This elevation of intracellular calcium can directly or indirectly modulate the activity of a wide range of ion channels.
One major class of channels affected are calcium-activated potassium (KCa) channels. An increase in intracellular calcium can open these channels, leading to potassium efflux and hyperpolarization of the cell membrane. This can have an inhibitory effect on cellular excitability.
Furthermore, the signaling cascades initiated by P2Y receptors can influence the activity of voltage-gated calcium channels (VGCCs). ebi.ac.uk While P2Y receptor activation itself does not directly open these channels, the resulting changes in membrane potential and intracellular signaling molecules can alter their probability of opening in response to depolarization. For example, in some cell types, P2Y receptor activation has been shown to inhibit L-type calcium currents. nih.gov
The modulation of ion channel activity by P2Y receptor signaling is a complex and cell-type specific process. The specific ion channels that are modulated and the direction of that modulation (potentiation or inhibition) depend on the complement of P2Y receptors, G proteins, and ion channels expressed in a particular cell.
Table 2: Research Findings on MRS 4062 and P2Y Receptor Signaling This table summarizes key in vitro findings related to the activity of MRS 4062 at various P2Y receptors.
| Parameter | Finding | Reference |
|---|---|---|
| P2Y4 Receptor Agonism | MRS 4062 is a selective and potent agonist for the human P2Y4 receptor. | tocris.comnih.gov |
| EC50 at hP2Y4 | 23 nM | tocris.comfishersci.com |
| EC50 at hP2Y2 | 640 nM | tocris.comfishersci.com |
| EC50 at hP2Y6 | 740 nM | tocris.comfishersci.com |
| Cellular Effect | In rat cardiac fibroblasts, MRS 4062 mimicked the effect of UTP in inducing intracellular calcium oscillations, an effect attributed to P2Y4 receptor activation. | researchgate.net |
| Cellular Effect | In podocytes of freshly isolated rat glomeruli, MRS 4062 did not affect intracellular calcium concentration. | nih.gov |
V. Research Applications and Preclinical Investigations in Vitro and in Vivo Models
In Vitro Pharmacological Characterization
The in vitro evaluation of MRS 4062 has been fundamental in establishing its identity as a selective agonist for the P2Y4 receptor. These studies have precisely quantified its activity and selectivity profile.
Functional assays have been critical in determining the potency and selectivity of MRS 4062. The compound is a selective agonist for the human P2Y4 receptor (hP2Y4). tocris.commedkoo.comrndsystems.com It is identified as a cytidine (B196190) triphosphate (CTP) analogue that activates the hP2Y4 receptor with a clear preference over the human P2Y2 (hP2Y2) and human P2Y6 (hP2Y6) receptors. nih.gov
The potency of MRS 4062 is defined by its half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. For the hP2Y4 receptor, the EC₅₀ value for MRS 4062 is 23 nM. tocris.commedkoo.comrndsystems.com In contrast, its potency at other related receptors is significantly lower, with EC₅₀ values of 640 nM for the hP2Y2 receptor and 740 nM for the hP2Y6 receptor. tocris.commedkoo.comrndsystems.com This demonstrates a selectivity for hP2Y4 that is approximately 28-fold higher than for hP2Y2 and 32-fold higher than for hP2Y6, establishing it as a valuable tool for distinguishing P2Y4-mediated effects from those of other UTP- and UDP-sensitive P2Y receptors.
| Receptor | EC₅₀ (nM) | Reference |
|---|---|---|
| Human P2Y4 Receptor | 23 | tocris.commedkoo.comrndsystems.com |
| Human P2Y2 Receptor | 640 | tocris.commedkoo.comrndsystems.com |
| Human P2Y6 Receptor | 740 | tocris.commedkoo.comrndsystems.com |
Cell-based assays have been employed to observe the functional consequences of P2Y4 receptor activation by MRS 4062 in various physiological contexts. In cultured rat conjunctival goblet cells, MRS 4062 was shown to stimulate statistically significant increases in intracellular calcium concentration ([Ca²⁺]i). This increase in calcium signaling was associated with a functional response, as the compound also stimulated the secretion of high-molecular-weight glycoconjugates (HMWG), a key component of mucin.
Conversely, in studies involving rat eosinophils, MRS 4062 did not induce chemotaxis or intracellular calcium mobilization, suggesting that P2Y4 receptors are not the primary mediators of these functions in this specific cell type. Similarly, research on adult rat cardiac fibroblasts indicated that while the P2Y4 receptor was present, its activation by MRS 4062 did not have an effect on the long-term evaluation of cell growth. In studies of microglia, MRS 4062 gave rise to only small responses in a subset of cells.
| Cell Type | Observed Effect | Reference |
|---|---|---|
| Rat Conjunctival Goblet Cells | Increased intracellular Ca²⁺; stimulated mucin secretion | |
| Rat Eosinophils | Did not evoke chemotaxis or Ca²⁺ mobilization | |
| Adult Rat Cardiac Fibroblasts | No effect on long-term cell growth | researchgate.net |
| Microglia | Produced small responses in a subset of cells |
Receptor Binding Assays and Functional Assays
Investigations in Animal Models
While in vitro studies provide a foundational understanding, investigations in animal models are essential for exploring the physiological roles of receptor activation in a complex, integrated system.
The purinergic system, which includes P2Y receptors, is a widespread signaling network involved in numerous physiological and pathophysiological processes. nih.gov P2Y4 receptors, the specific target of MRS 4062, are known to participate in the control of cellular responses such as ion transport, growth, and migration. nih.gov The development of selective agonists like MRS 4062 is crucial for dissecting the specific contributions of the P2Y4 receptor within this complex system.
In an in vivo animal model of allergic inflammation (rat pleurisy model), the role of specific P2Y receptors in eosinophil recruitment was investigated. In this context, the P2Y4 selective agonist MRS 4062 did not evoke eosinophil chemotaxis. This finding helps to clarify the specific roles of different P2Y receptor subtypes in inflammatory responses, suggesting that P2Y4 is not a primary driver of eosinophil migration in this model.
P2Y receptors are widely distributed throughout the nervous system and are implicated in various functions, from neurotransmission to the regulation of glial cell activity. researchgate.nettocris.com Studies have confirmed the expression of P2Y4 receptors in the rat central nervous system. researchgate.net Furthermore, purinergic signaling involving P2Y receptors in peripheral nerve glia is an active area of research. nih.gov
In one study, MRS 4062 was shown to mimic the effect of UTP on intracellular calcium oscillations in an experimental setting that also discussed the broader role of P2Y receptors in the nervous system. researchgate.net However, based on available scientific literature, specific preclinical investigations using MRS 4062 in animal models to directly assess the role of the P2Y4 receptor in the function or pathology of the nervous system have not been extensively reported.
Assessment of MRS 4062 in Purinergic System Research
Development of MRS 4062 as a Probe for P2Y4 Receptor Biology
The development of MRS 4062 triethylammonium salt represents a significant advancement in the study of purinergic signaling. Its value as a pharmacological probe stems directly from its high potency and, most importantly, its selectivity for the human P2Y4 receptor over other closely related P2Y subtypes, such as P2Y2 and P2Y6. tocris.commedkoo.comnih.gov
This selectivity allows researchers to activate the P2Y4 receptor with a high degree of confidence, enabling the precise investigation of its downstream signaling pathways and physiological functions. By using MRS 4062, scientists can distinguish the specific contributions of P2Y4 from those of P2Y2 and P2Y6, which are often co-expressed in the same tissues and activated by the same endogenous ligand, UTP. nih.gov Its characterization as a CTP analogue and its successful application in various cell-based assays to elicit P2Y4-specific responses further solidify its role as a standard tool for exploring P2Y4 receptor biology. nih.govresearchgate.net
Utility in Elucidating P2Y4 Receptor Physiological Roles
The chemical compound this compound is a valuable pharmacological tool for elucidating the physiological roles of the P2Y4 receptor due to its selectivity as an agonist. tocris.comrndsystems.com The P2Y4 receptor, a member of the G-protein coupled receptor family, is responsive to uridine (B1682114) nucleotides and is implicated in various cellular functions, including ion transport and cell migration. nih.govgenecards.org The utility of MRS 4062 lies in its ability to preferentially activate the human P2Y4 receptor over other related receptors, such as P2Y2 and P2Y6. tocris.commedkoo.com This selectivity allows researchers to isolate and study the specific downstream signaling pathways and physiological effects mediated by P2Y4 activation.
In vitro studies have demonstrated the utility of MRS 4062 in probing P2Y4 function. For instance, in research on adult rat cardiac fibroblasts, MRS 4062 was shown to mimic the effect of Uridine-5'-triphosphate (UTP) by inducing intracellular calcium ([Ca2+]i) oscillations. researchgate.net However, it did not affect the long-term growth of these cells, suggesting that in this specific cell type, the P2Y4 receptor is involved in calcium signaling rather than proliferation. researchgate.net This desensitizes rapidly with repeated application, a characteristic feature of the P2Y4 receptor-induced response. researchgate.net
The selectivity of MRS 4062 is crucial for distinguishing the activity of P2Y4 from other P2Y receptors that might be co-expressed in a given tissue. By comparing the effects of MRS 4062 with broader-spectrum agonists or agonists for other P2Y subtypes, scientists can dissect the specific contribution of the P2Y4 receptor to a biological response. This approach has been used to rule out P2Y4 involvement in certain processes. For example, in studies of freshly isolated rat glomeruli, the application of MRS 4062 did not cause a calcium flux in podocytes, which helped researchers conclude that P2Y2, P2Y4, and P2Y6 receptors are not the primary mediators of purinergic signaling in these cells. nih.govphysiology.org
Table 1: Selectivity Profile of this compound
| Receptor Subtype | EC50 Value (nM) | Reference |
|---|---|---|
| Human P2Y4 | 23 | tocris.comrndsystems.commedkoo.com |
| Human P2Y2 | 640 | tocris.comrndsystems.commedkoo.com |
| Human P2Y6 | 740 | tocris.comrndsystems.commedkoo.com |
Application in Disease Models for Purinergic System Studies
This compound is applied in various preclinical disease models to investigate the role of the P2Y4 receptor and the broader purinergic system in pathophysiology. frontiersin.org The purinergic signaling system, which involves receptors like P2Y4, is known to be a significant regulator in inflammatory processes, making it a target of study for numerous chronic inflammatory diseases and autoimmune conditions. frontiersin.orggoogleapis.com
One area of application is in models of allergic inflammation. In a study using a rat model of allergic pleurisy, MRS 4062 was employed to probe the function of P2Y receptors on eosinophils, which are key effector cells in allergic responses. plos.org The study investigated whether selective activation of the P2Y4 receptor could induce eosinophil chemotaxis or intracellular calcium mobilization. plos.orgsemanticscholar.org The finding that MRS 4062 did not elicit these responses in rat eosinophils, despite being a potent agonist for the human P2Y4 receptor, highlighted potential species-specific differences in receptor pharmacology and helped refine the understanding of which P2Y subtypes are critical in this inflammatory model. plos.orgsemanticscholar.org
In the context of kidney disease research, MRS 4062 has been instrumental as a negative probe to identify the predominant purinergic pathways. Disturbances in ATP signaling are linked to impaired renal function. nih.gov In a study on podocytes from intact rat glomeruli, a key area for investigating glomerular injury, MRS 4062 was used alongside other P2 receptor agonists. nih.govphysiology.org Its inability to trigger a calcium response, in contrast to a P2Y1-specific agonist, provided strong evidence that the P2Y1 receptor, not the P2Y4 receptor, is the main mediator of purinergic signaling in these cells. nih.govphysiology.org This type of exclusion experiment is critical for identifying the most relevant therapeutic targets for diseases involving glomerular damage. nih.gov
Table 2: Summary of MRS 4062 Application in Research Models
| Model System | Key Finding | Implication for P2Y4 Role | Reference |
|---|---|---|---|
| Adult Rat Cardiac Fibroblasts (in vitro) | Induced [Ca2+]i oscillations but not cell proliferation. | P2Y4 is involved in calcium signaling but not growth in these cells. | researchgate.net |
| Rat Eosinophils (in vitro) | Did not evoke chemotaxis or calcium mobilization. | Suggests P2Y4 is not a primary mediator of these functions in rat eosinophils; highlights species differences. | plos.orgsemanticscholar.org |
| Rat Glomeruli Podocytes (in vitro) | No effect on intracellular calcium levels. | Helped exclude P2Y4 as a major purinergic signaling pathway in these cells, pointing to P2Y1 as the key receptor. | nih.govphysiology.org |
| Rat Allergic Pleurisy Model (in vivo) | Used to test the involvement of P2Y receptors in eosinophil migration. | Contributed to understanding the specific P2Y subtypes involved in allergic inflammation. | plos.org |
Vi. Future Research Directions
Exploration of Novel P2Y4 Receptor Ligands and Allosteric Modulators
While MRS 4062 offers significant selectivity for the human P2Y4 receptor over P2Y2 and P2Y6 receptors, the quest for new chemical entities with improved or different pharmacological profiles is ongoing. tocris.comacs.org The development of MRS 4062, a CTP analogue, demonstrated that modifications to the N4-position of the cytidine (B196190) ring could enhance potency and selectivity for the P2Y4 receptor. unc.edunih.gov Future research will likely focus on synthesizing novel agonists and, crucially, antagonists, which are currently lacking for the P2Y4 subtype. researchgate.net The development of selective antagonists is a critical step to more definitively elucidate the receptor's roles in both normal physiology and disease.
Another promising avenue is the exploration of allosteric modulators. These compounds bind to a site on the receptor distinct from the orthosteric site (where endogenous ligands like UTP and agonists like MRS 4062 bind) and can either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the receptor's response to its agonist. nih.govnih.gov For other P2 receptors, such as P2X4, the development of PAMs and NAMs has proven to be a successful strategy, especially given the difficulty in designing drug-like orthosteric ligands for the highly polar ATP/UTP binding site. nih.govbiorxiv.org Future work could involve high-throughput screening of compound libraries to identify novel scaffolds for P2Y4 allosteric modulators, which could offer greater subtype selectivity and novel therapeutic possibilities.
| Compound Class | Mode of Action | Key Research Objective | Example/Benchmark |
|---|---|---|---|
| Novel Orthosteric Agonists | Directly activate the P2Y4 receptor | Improve selectivity, stability, and bioavailability over existing agonists | MRS 4062 |
| Orthosteric Antagonists | Directly block the P2Y4 receptor | Develop first-in-class, potent, and selective P2Y4 blockers | PSB-16133 (putative) researchgate.net |
| Positive Allosteric Modulators (PAMs) | Enhance agonist-mediated activation | Fine-tune receptor signaling for therapeutic benefit | Currently none identified for P2Y4 |
| Negative Allosteric Modulators (NAMs) | Inhibit agonist-mediated activation | Provide an alternative mechanism for receptor blockade with potential for greater selectivity | PSB-1699 (putative) nih.gov |
Advanced Structural Biology of P2Y4 Receptor-Ligand Complexes
A significant hurdle in designing new P2Y4 ligands is the lack of a high-resolution crystal structure of the receptor. nih.govtocris.com Much of the current understanding of ligand binding, including that of MRS 4062, is based on homology models, often using the structures of other GPCRs like the CXCR4 chemokine receptor or the P2Y1 receptor as templates. acs.orguni-bonn.denih.gov While these models have been valuable, providing insights into potential amino acid interactions, they are not a substitute for an experimental structure. uni-bonn.de
Future research must prioritize the determination of the P2Y4 receptor's crystal or cryo-electron microscopy (cryo-EM) structure. biorxiv.org Obtaining structures of the receptor in different states—inactive (apo), bound to an agonist like MRS 4062, and bound to a future antagonist—would be a landmark achievement. This would provide a precise map of the orthosteric binding pocket and potential allosteric sites, revealing the exact molecular interactions that confer ligand specificity and efficacy. Such structural insights, as have been achieved for the P2X4 and P2Y12 receptors, would revolutionize rational drug design, enabling the creation of more potent and selective P2Y4 modulators. biorxiv.orgnih.gov
Elucidation of P2Y4 Receptor Pleiotropic Signaling and Functional Selectivity
The P2Y4 receptor, like many G protein-coupled receptors (GPCRs), is known to couple primarily to Gq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.govresearchgate.net However, there is growing evidence that GPCRs can engage in "pleiotropic signaling," activating multiple downstream pathways beyond their canonical G protein. The P2Y4 receptor may also couple to other G proteins, such as Gi, or interact with other signaling proteins like β-arrestins. frontiersin.org
MRS 4062 serves as a vital tool in dissecting these complex pathways. researchgate.netipp.pt Future studies will use MRS 4062 and newly developed ligands to investigate the concept of "functional selectivity" or "biased agonism." This is a phenomenon where a ligand can preferentially activate one signaling pathway over another at the same receptor. For instance, one agonist might strongly activate the Gq pathway while weakly engaging β-arrestin, whereas another might show the opposite profile.
By comparing the downstream effects of different agonists, including UTP and MRS 4062, researchers can map the signaling profile of the P2Y4 receptor. ipp.pt This involves measuring various cellular responses, such as calcium mobilization, cAMP production inhibition (indicative of Gi coupling), and β-arrestin recruitment. frontiersin.org Understanding this signaling pleiotropy is crucial, as different pathways can lead to distinct physiological or pathological outcomes. Developing biased agonists could allow for the selective activation of therapeutically beneficial pathways while avoiding those that cause adverse effects.
Q & A
Q. What is the primary pharmacological target of MRS 4062 triethylammonium salt, and how is this determined experimentally?
this compound is a selective agonist of the P2Y4 receptor, a G-protein-coupled receptor involved in nucleotide signaling pathways. To confirm receptor specificity, researchers typically use competitive binding assays with radiolabeled ligands (e.g., [³²P]-ATP) or fluorescence-based calcium flux assays in transfected cell lines expressing P2Y3. Selectivity is validated by testing against other P2 receptor subtypes (e.g., P2X1–7, P2Y1/2/6) using dose-response curves to calculate EC₅₀ values .
Q. What are the recommended storage conditions and stability considerations for this compound?
Triethylammonium salts are hygroscopic and sensitive to hydrolysis. For long-term stability, store lyophilized MRS 4062 at –20°C in airtight containers with desiccants. For aqueous solutions, use freshly prepared buffers (e.g., triethylammonium acetate, pH 7.4) and avoid repeated freeze-thaw cycles. Purity should be verified via HPLC (>95%) before critical experiments .
Q. How does the triethylammonium counterion influence the solubility and formulation of MRS 4062 in biological assays?
The triethylammonium ion enhances solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers. For cellular assays, dissolve MRS 4062 in DMSO (10–50 mM stock) and dilute in isotonic buffers (e.g., HEPES or Tris-based) to prevent precipitation. Triethylammonium salts also stabilize nucleic acids in hybrid studies, but residual counterions may interfere with electrophysiology; dialysis or centrifugal filtration is recommended for ion-sensitive applications .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported EC₅₀ values for MRS 4062 across different P2Y4 receptor models?
Discrepancies in EC₅₀ values may arise from variations in receptor expression levels, assay conditions (e.g., calcium vs. cAMP readouts), or cell background (e.g., HEK293 vs. primary cells). To address this:
- Standardize transfection protocols (e.g., use a tetracycline-inducible system for consistent P2Y4 expression).
- Perform parallel assays with a reference agonist (e.g., UTP for P2Y4) to normalize potency.
- Validate results using orthogonal methods, such as electrophysiology for ion flux or BRET for G-protein activation .
Q. What strategies mitigate off-target effects of MRS 4062 in studies involving purinergic signaling cascades?
Potential off-target interactions (e.g., with P2X or adenosine receptors) can be minimized by:
Q. How can researchers optimize MRS 4062 for in vivo pharmacokinetic studies while maintaining receptor activity?
Triethylammonium salts often exhibit poor blood-brain barrier permeability and rapid renal clearance. Strategies include:
- Formulating MRS 4062 with liposomal carriers or PEGylation to prolong half-life.
- Using pro-drug derivatives (e.g., esterified triethylammonium groups) to enhance bioavailability.
- Validating plasma stability via mass spectrometry and correlating free drug levels with pharmacodynamic effects (e.g., cAMP inhibition) .
Methodological Considerations Table
Key Data Contradictions and Resolutions
-
Contradiction: Variability in P2Y4 activation thresholds across studies.
Resolution: Standardize calcium imaging protocols (e.g., Fluo-4 AM dye concentration, agonist exposure time) and use internal controls (e.g., ATP-evoked responses) . -
Contradiction: Inconsistent reports of off-target STAT3 modulation.
Resolution: Perform RNA-seq or phosphoproteomics to distinguish direct P2Y4 effects from secondary signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
